molecular formula C22H25N3O3 B7710787 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide

Katalognummer B7710787
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: DYGXGWPEELYKIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide, also known as TBOA, is a synthetic compound that is widely used in scientific research. It is a potent and selective inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Wirkmechanismus

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide inhibits EAATs by binding to the substrate-binding site of these transporters. This binding prevents the uptake of glutamate, leading to increased extracellular concentrations of this neurotransmitter. The increased glutamate levels can then activate postsynaptic glutamate receptors, leading to enhanced excitatory neurotransmission.
Biochemical and Physiological Effects:
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects in animal models. It can increase the extracellular concentration of glutamate, leading to enhanced excitatory neurotransmission. This effect has been shown to be beneficial in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide can also induce neurotoxicity at high concentrations, leading to neuronal cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide in lab experiments is its potency and selectivity for EAATs. This allows researchers to selectively inhibit glutamate uptake and study the effects of increased extracellular glutamate levels. However, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide can induce neurotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide can have off-target effects on other transporters and receptors, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide. One area of interest is the development of more potent and selective EAAT inhibitors that can be used in therapeutic applications. Another area of interest is the study of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide in animal models of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Additionally, the off-target effects of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide on other transporters and receptors need to be further studied to better understand its mechanism of action.

Synthesemethoden

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The first step involves the preparation of 4-tert-butylphenylhydrazine, which is then reacted with ethyl chloroacetate to produce 4-(tert-butyl)-N-ethylbenzenesulfonohydrazide. This intermediate is then reacted with 2-methoxybenzoyl chloride to produce 4-(tert-butyl)-N-(2-methoxybenzoyl)benzenesulfonohydrazide. The final step involves the reaction of this intermediate with 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole to produce 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide.

Wissenschaftliche Forschungsanwendungen

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to be a potent and selective inhibitor of EAATs, which are responsible for the uptake of glutamate from the synaptic cleft. By inhibiting EAATs, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide can increase the extracellular concentration of glutamate, leading to enhanced excitatory neurotransmission. This effect has been studied in various animal models of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Eigenschaften

IUPAC Name

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-22(2,3)16-11-9-15(10-12-16)21-24-20(28-25-21)14-13-19(26)23-17-7-5-6-8-18(17)27-4/h5-12H,13-14H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGXGWPEELYKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.